molecular formula C8H9Cl2NO B7482247 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

2-[(3,5-Dichlorophenyl)amino]ethan-1-ol

Cat. No.: B7482247
M. Wt: 206.07 g/mol
InChI Key: GOINWPLXAPVRED-UHFFFAOYSA-N
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Description

Contextualization within Dichlorophenylaminoethanol Derivatives

2-[(3,5-Dichlorophenyl)amino]ethan-1-ol belongs to the broader class of dichlorophenylaminoethanol derivatives. These compounds share a common structural framework but can differ in the substitution pattern of the chlorine atoms on the phenyl ring and the arrangement of the amino and hydroxyl groups on the ethanol (B145695) chain.

For instance, a structural isomer of the title compound is 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (CAS Number: 88965-93-9). rsc.orgnih.gov In this isomer, the amino and hydroxyl groups are interchanged on the ethanol backbone, and the chlorine atoms are located at the 2 and 4 positions of the phenyl ring. Another related compound is 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol (CAS Number: 372144-00-8), where the amino group is attached to the same carbon as the phenyl ring. sigmaaldrich.cnmatrix-fine-chemicals.com

The synthesis of these types of compounds often involves precursors like dichloroanilines. For example, 3,5-dichloroaniline (B42879) (CAS Number: 626-43-7) serves as a logical starting material for synthesizing compounds with the 3,5-dichlorophenyl moiety. prepchem.comwikipedia.org The synthesis of 3,5-dichloroaniline itself can be achieved through methods such as the hydrogenation of 3,5-dichloronitrobenzene. wikipedia.org

The properties and potential applications of dichlorophenylaminoethanol derivatives can be significantly influenced by these subtle structural variations.

Academic Research Significance and Scope

While this compound is commercially available, a detailed survey of academic literature reveals a notable scarcity of specific research focused exclusively on this compound. There are no prominent studies detailing its synthesis, characterization, or biological activity.

However, the broader class of aryl-substituted amino alcohols, to which dichlorophenylaminoethanol derivatives belong, is recognized as a privileged scaffold in medicinal chemistry. rsc.org This suggests that compounds with this general structure are of interest to the scientific community. Research on related dichlorophenylaminoethanol derivatives has explored their potential biological activities.

The lack of specific published research on this compound presents an open area for investigation. Future research could involve:

Detailed Synthesis and Characterization: Publishing a comprehensive synthetic route and full characterization data, including spectroscopic analysis (NMR, IR, Mass Spectrometry).

Exploration of Biological Activity: Screening the compound for various biological activities, given the known bioactivity of related structures.

Structure-Activity Relationship Studies: Comparing its activity with other dichlorophenylaminoethanol isomers to understand the impact of the substituent positions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichloroanilino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-3-7(10)5-8(4-6)11-1-2-12/h3-5,11-12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOINWPLXAPVRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020955-30-9
Record name 2-[(3,5-dichlorophenyl)amino]ethan-1-ol
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Synthetic Methodologies for 2 3,5 Dichlorophenyl Amino Ethan 1 Ol and Analogues

Conventional Chemical Synthesis Approaches

The traditional synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol and its analogs relies on established organic chemistry reactions. These methods typically involve the construction of the dichlorinated aromatic core followed by the attachment of the aminoethanol moiety.

Synthesis of Dichlorophenyl Ring Systems and Precursors

A key starting material for the synthesis of the target compound is 3,5-dichloroaniline (B42879). Various methods have been developed for the preparation of this precursor. One common approach involves the hydrogenation of 3,5-dichloronitrobenzene. researchgate.net Another method is the dechlorination of tetrachloroanilines. For instance, 2,3,5,6-tetrachloroaniline (B43135) can be dechlorinated using hydrogen gas in the presence of a palladium-on-carbon catalyst to yield 3,5-dichloroaniline. prepchem.com A patent describes a process starting from 2,3,4,5-tetrachloroaniline, which is dechlorinated under hydrogen pressure at elevated temperatures in the presence of a palladium and silver catalyst. google.co.in

Alternative patented methods for producing 3,5-dichloroaniline include processes starting from 2,4-dichloroaniline. One such method involves bromination to form 2-bromo-4,6-dichloroaniline, followed by diazotization and reduction to yield 3,5-dichlorobromobenzene, which is then subjected to ammonolysis to give the final product. google.com Another patented process describes the chlorination of m-nitrochlorobenzene to a pentachloronitrobenzene (B1680406) mixture, which is then subjected to reductive dechlorination to obtain 3,5-dichloroaniline. patsnap.com

The solubility of 3,5-dichloroaniline in different solvent systems, such as methanol-water and ethanol-water mixtures, has also been studied, which is important data for its purification and use in subsequent reactions. patsnap.com

Table 1: Selected Methods for the Synthesis of 3,5-Dichloroaniline

Starting MaterialKey Reagents and ConditionsProductReference(s)
3,5-DichloronitrobenzeneHydrogenation3,5-Dichloroaniline researchgate.net
2,3,5,6-TetrachloroanilineH₂, Pd/C catalyst, HCl, H₂SO₄, high temperature and pressure3,5-Dichloroaniline prepchem.com
2,3,4,5-TetrachloroanilineH₂, Pd/Ag catalyst, HCl, high temperature and pressure3,5-Dichloroaniline google.co.in
2,4-Dichloroaniline1. Bromine; 2. NaNO₂, ethanol (B145695)/isopropanol (B130326); 3. Ammonia (B1221849), catalyst3,5-Dichloroaniline google.com
m-Nitrochlorobenzene1. Cl₂; 2. H₂, Pt catalyst3,5-Dichloroaniline patsnap.com

Introduction of the Aminoethanol Moiety

Once the 3,5-dichloroaniline precursor is obtained, the aminoethanol side chain can be introduced through several synthetic routes. A common method involves the reaction of the aniline (B41778) with a suitable two-carbon electrophile. For example, N-substituted ethanolamines can be synthesized by the reaction of an amine with an epoxide, such as ethylene (B1197577) oxide. google.com This reaction can be catalyzed by both acids and bases. google.com Another approach is the reaction of the aniline with a haloalcohol, such as 2-chloroethanol (B45725). nih.gov

A patented method for the preparation of related compounds, 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols, involves the reduction of the corresponding 2-alkylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride using hydrogen gas with a platinum oxide catalyst, promoted by stannous chloride. nih.gov This suggests that a potential route to this compound could involve the reduction of a corresponding α-amino ketone precursor.

Regioselective and Stereoselective Synthesis Strategies for Enantiomers

The synthesis of specific enantiomers of chiral amino alcohols is a significant area of research. For N-aryl β-amino alcohols, stereoselective methods are crucial for obtaining optically pure compounds. mdpi.com General strategies for the asymmetric synthesis of 2-amino-1-phenylethanol (B123470) derivatives include asymmetric hydrogenation and CBS-oxazaborolidine reduction. researchgate.net

One-pot syntheses of chiral 1-aryl-2-aminoethanols have been developed, for instance, through the iridium-catalyzed asymmetric hydrogenation of in situ generated α-amino ketones. researchgate.net Another approach involves the use of chiral auxiliaries. The synthesis of syn- and anti-1,3-amino alcohols can be achieved with high diastereoselectivity through the addition of metalloenamines derived from N-sulfinyl imines to aldehydes, followed by stereoselective reduction. mdpi.com

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a powerful alternative to conventional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. Enzymes such as dehydrogenases and transaminases are particularly useful for the synthesis of chiral amino alcohols.

Enzyme-Catalyzed Reductions in Chiral Synthesis of Related Compounds

Enzyme-catalyzed reductions of prochiral ketones are a well-established method for producing chiral alcohols. Alcohol dehydrogenases (ADHs) are a key class of enzymes for this transformation. For instance, ketoreductases from various microorganisms have been successfully used for the asymmetric reduction of substituted acetophenones. A ketoreductase from Scheffersomyces stipitis has been used for the efficient synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol from the corresponding ketone. researchgate.net Similarly, a ketoreductase from Lactobacillus kefiri has been engineered to produce this same chiral alcohol with high enantiomeric excess. frontiersin.orgacs.org These examples demonstrate the potential of ADHs to catalyze the reduction of ketones bearing dichlorophenyl substituents.

Amine dehydrogenases (AmDHs) can be used for the direct asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. mdpi.comnih.gov This one-step synthesis uses ammonia as the amino donor and offers high stereoselectivity. mdpi.com

Table 2: Examples of Enzyme-Catalyzed Reductions for Chiral Alcohol Synthesis

SubstrateEnzyme (Source)ProductKey FindingsReference(s)
2-Chloro-1-(2,4-dichlorophenyl)ethanoneKetoreductase (Scheffersomyces stipitis)(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanolHigh enantioselectivity (99.9% ee) and yield (88.2%) researchgate.net
2-Chloro-1-(2,4-dichlorophenyl)ethanoneKetoreductase mutant (Lactobacillus kefiri)(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanolHigh conversion and enantiomeric excess (>99% ee) frontiersin.orgacs.org
α-Hydroxy ketonesEngineered Amine Dehydrogenase (Lysinibacillus fusiformis)(S)-configured vicinal amino alcoholsHigh conversion (up to 99%) and enantioselectivity (>99% ee) nih.gov

Expanding Biocatalytic Applications to Dichlorophenylaminoethanol Derivatives

The application of biocatalysis to the synthesis of dichlorophenylaminoethanol derivatives is a promising area. Transaminases (TAs) are particularly relevant as they can catalyze the transfer of an amino group to a ketone, producing a chiral amine. uniovi.es The asymmetric synthesis of various chiral amines has been achieved using ω-transaminases. uniovi.es Challenges such as unfavorable equilibrium and product inhibition are being addressed through strategies like in situ product removal. uniovi.es

Engineered transaminases have shown the ability to accommodate bulky substrates, which is relevant for the synthesis of molecules with a dichlorophenyl group. For example, an (R)-selective transaminase has been engineered to improve its activity towards challenging ketones. The combination of organocatalysis and biocatalysis in one-pot processes also represents a powerful strategy for the asymmetric synthesis of amino alcohols from racemic alcohols.

While specific examples of the biocatalytic synthesis of this compound are not yet widely reported, the successful application of dehydrogenases and transaminases to structurally similar compounds with chloro-substituted phenyl rings strongly suggests the feasibility of developing enzymatic routes to this target molecule and its chiral enantiomers. researchgate.netfrontiersin.orgacs.org

Advanced Synthetic Strategies and Method Development

The synthesis of N-aryl ethanolamines, including this compound, has evolved significantly, moving beyond classical methods to embrace more efficient and versatile catalytic strategies. Modern approaches prioritize high yields, functional group tolerance, and the ability to generate structural analogues for various research applications. Advanced methods such as palladium-catalyzed cross-coupling and multi-component reactions (MCRs) have become central to the synthesis of this compound and its derivatives, offering powerful tools for creating the critical aryl-amine linkage and for rapidly building libraries of related structures.

Palladium-Catalyzed Coupling Reactions for Aromatic Linkages

The formation of the C-N bond between the 3,5-dichlorophenyl group and the ethanolamine (B43304) moiety is a key step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent the state-of-the-art for this transformation. nih.govwiley.com This method has largely superseded older techniques like the Ullmann condensation, which typically require harsh reaction conditions such as high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination utilizes a palladium catalyst, a phosphine-based ligand, and a base to couple an aryl halide or pseudohalide with an amine. youtube.comorganic-chemistry.org For the synthesis of this compound, the reaction would involve the coupling of 3,5-dichloroaniline with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) or, alternatively, the coupling of a di-halogenated benzene (B151609), such as 1,3-dichloro-5-iodobenzene, with ethanolamine. The use of an aryl chloride, like 3,5-dichloroaniline's precursor 1,3,5-trichlorobenzene, is often more challenging than using bromides or iodides, necessitating the use of highly active and specialized ligand systems. wiley.com

The success of the Buchwald-Hartwig amination is critically dependent on the choice of ligand. wiley.com The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in improving catalyst activity, allowing for the coupling of less reactive aryl chlorides under milder conditions. wiley.comyoutube.com These advanced catalysts exhibit high efficiency and functional group tolerance, making them suitable for complex molecular architectures. nih.gov

Representative Ligand Systems for Palladium-Catalyzed C-N Coupling
Ligand TypeCommon ExamplesKey AdvantagesTypical Reaction Partners
Biaryl PhosphinesXPhos, SPhos, RuPhosHigh activity for aryl chlorides and bromides; promotes reaction at lower temperatures. rsc.orgAryl Halides & Primary/Secondary Amines
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrongly donating ligands, high thermal stability, effective for challenging couplings. wiley.comAryl Halides & Amines
DialkylphosphinobiphenylsP(t-Bu)3Highly active for a range of aryl halides, including some chlorides. nih.govAryl Halides & Amines

The general catalytic cycle for the Buchwald-Hartwig amination begins with the formation of an active Pd(0) species. This is followed by oxidative addition of the aryl halide (e.g., a halogenated precursor to the 3,5-dichlorophenyl group) to the Pd(0) center. The resulting Pd(II) complex then coordinates with the amine (e.g., ethanolamine). Subsequent deprotonation by the base leads to the formation of a palladium-amido complex, which undergoes reductive elimination to yield the final N-arylated product, this compound, and regenerate the Pd(0) catalyst. youtube.com

Multi-Component Reactions in Analog Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are exceptionally efficient for generating libraries of structurally diverse molecules. nih.govnih.gov For creating analogues of this compound, which belongs to the β-amino alcohol class, the Passerini and Ugi reactions are particularly relevant. rsc.orgwikipedia.orgnih.gov These methods allow for systematic variation of the substituents around the core amino alcohol scaffold.

The Passerini three-component reaction (P-3CR) combines an isocyanide, a carbonyl compound (an aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.org A modified, reductive Passerini-type reaction can directly yield β-amino alcohols. rsc.orgacs.org In this approach, an aldehyde and an isocyanide react in the presence of a specific acid surrogate, like hexafluoroisopropanol (HFIP), to form a stable imidate intermediate, which can then be reduced in the same pot to the desired β-amino alcohol. acs.orgresearchgate.net This strategy allows for the creation of analogues by varying the aldehyde and isocyanide components. For instance, using different aromatic aldehydes or aliphatic isocyanides would result in a library of β-amino alcohols with diverse side chains. rsc.org

The Ugi four-component reaction (Ugi-4CR) is even more powerful for creating diversity. wikipedia.orgnih.gov It involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, which react to form a bis-amide. wikipedia.org By selecting appropriate starting materials, the Ugi reaction can be adapted to synthesize precursors that lead to β-amino alcohol analogues. The reaction's high convergence and the vast number of commercially available starting materials make it an ideal tool for combinatorial chemistry and the rapid synthesis of compound libraries for screening purposes. nih.govyoutube.com

The utility of MCRs in generating analogues of this compound is summarized in the table below, illustrating how different inputs can lead to a wide array of β-amino alcohol structures.

Multi-Component Reaction Strategies for β-Amino Alcohol Analog Synthesis
ReactionComponentsIntermediate/Product ClassPotential for Analog Diversity
Passerini Reaction (Reductive)Aldehyde, Isocyanide, Acid Surrogate (e.g., HFIP), Reducing Agentβ-Amino Alcohol. rsc.orgacs.orgVariation in the aldehyde component modifies the group attached to the hydroxyl-bearing carbon. Variation in the isocyanide modifies the substituent on the nitrogen atom.
Ugi ReactionAmine, Aldehyde, Carboxylic Acid, Isocyanideα-Acylamino Amide. wikipedia.orgnih.govProvides four points of diversity. The resulting bis-amide can be chemically modified in subsequent steps to yield complex amino alcohol derivatives.

These advanced MCR strategies provide a robust platform for diversity-oriented synthesis, enabling the efficient production of libraries of analogues related to this compound for further investigation in various scientific fields. nih.gov

Structure Activity Relationship Sar Studies of 2 3,5 Dichlorophenyl Amino Ethan 1 Ol Analogues

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in deciphering the link between the physicochemical properties of compounds and their biological activities. nih.gov These mathematical models provide predictive frameworks for designing new analogues with enhanced potency. nih.gov

Classical QSAR Models for Biological Activity

Classical QSAR models establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical descriptors. nih.gov For analogues of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, these models often employ multiple linear regression (MLR) to link antifungal or cytotoxic activity with properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). nih.govnih.gov The goal is to develop robust equations that can predict the activity of newly designed compounds. researchgate.net

Three-Dimensional QSAR (3D-QSAR) Approaches

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. nih.govnih.gov These approaches are used to generate 3D contour maps that visualize regions where specific properties are favorable or unfavorable for activity. nih.gov

For a series of fungicidal compounds analogous to this compound, a CoMFA model would be built by aligning the molecules and calculating their steric and electrostatic interaction energies with a probe atom. The resulting model is validated using statistical parameters like the cross-validated coefficient (q²) and the non-cross-validated coefficient (r²). nih.govnih.gov Reliable models, often with q² > 0.5 and r² > 0.8, offer powerful predictive capability. nih.gov For instance, 3D-QSAR studies on other antifungal agents have revealed that bulky, electropositive substituents in certain regions enhance activity, while electronegative groups are favored elsewhere, guiding the rational design of more potent derivatives. nih.govnih.gov

Impact of Substituent Modifications on Molecular Recognition

Systematic alteration of substituents on the this compound scaffold has been a key strategy to probe molecular interactions and optimize biological activity.

Influence of Halogenation Patterns on Activity

The presence and position of halogen atoms on the phenyl ring are critical determinants of activity. The 3,5-dichloro substitution pattern present in the parent compound is a common feature in many biologically active molecules, suggesting its importance for target interaction. researchgate.netunipr.it SAR studies on related compounds, such as β-amino alcohol derivatives, have demonstrated that the position of halogen substituents significantly affects fungicidal efficacy. nyxxb.cn

Research has shown that meta-substituted isomers often exhibit superior activity compared to their ortho- or para-substituted counterparts. nyxxb.cn Furthermore, studies on other aromatic compounds have found that 2- and 3-position substitutions are generally more active than 4-position substitutions, and the chloro group is often a well-tolerated and effective substituent. mdpi.com This suggests that the electronic and steric profile conferred by the 3,5-dichlorophenyl group is highly optimized for binding.

Table 1. Representative data on the influence of phenyl ring halogenation on antifungal activity.
Compound AnalogueSubstitution PatternRelative Activity
Analogue 13,5-dichloroHigh
Analogue 23-chloroModerate-High
Analogue 34-chloroLow-Moderate
Analogue 42-chloroLow-Moderate
Analogue 5UnsubstitutedLow

Effects of Amino Group Substitution and Linker Length on Interactions

Modifications to the amino group and the ethanol (B145695) linker have profound effects on activity and even the type of biological action. For example, introducing cyclic amines such as piperidine (B6355638) or piperazine (B1678402) at the amino position of related dichlorophenyl structures can shift the compound's activity from antibacterial to antifungal. nih.gov This highlights the role of the amino substituent in conferring target specificity. nih.gov

The length and nature of the linker connecting the amino group to the phenyl ring are also crucial. In studies of other bioactive molecules, linkers such as a simple methylene (B1212753) (-CH₂-) or an amide (-CONH-) were found to be more effective than more rigid or bulky linkers like a ketone (-CO-) or an extended ketone (-COCH₂-). nih.gov This indicates that the flexibility and spatial orientation of the terminal aromatic ring, governed by the linker, are critical for optimal binding to the biological target. nih.gov

Table 2. Effect of Amino Group and Linker Modification on Biological Activity.
Analogue StructureModificationObserved Activity
R-NH-(CH₂)₂-OHParent Ethanolamine (B43304)Baseline Activity
R-N(CH₃)-(CH₂)₂-OHN-MethylationVariable / Often Reduced
R-(Piperidinyl)-...N-Cyclic (Piperidine)Potentially Altered Specificity (e.g., Antifungal) nih.gov
R-NH-CH₂-COOHAltered Linker (Carboxylic Acid)Significantly Altered Activity
R-NH-CO-CH₂-...Altered Linker (Amide)Potentially Enhanced Activity nih.gov
R = 3,5-Dichlorophenyl

Conformational Analysis and Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms (conformation) and the specific spatial arrangement of substituents (stereochemistry) are vital for biological activity. Amino alcohols like this compound possess a chiral center at the carbon bearing the hydroxyl group, meaning they can exist as two non-superimposable mirror images (enantiomers).

Biological systems, being chiral themselves, often exhibit stereospecificity, where one enantiomer is significantly more active than the other. Studies on structurally related chiral l-amino alcohol derivatives have confirmed this principle, demonstrating that often only the S-configuration displays potent antifungal activity. nih.gov This enantioselectivity implies a highly specific three-point interaction with the target protein, where the precise orientation of the hydroxyl group, the amino group, and the dichlorophenyl ring is necessary for effective binding and subsequent biological response. nih.gov Therefore, conformational analysis to determine the preferred low-energy shapes of these molecules and the synthesis of stereochemically pure enantiomers are critical steps in developing optimized therapeutic agents.

Conformational Studies via X-ray Crystallography and NMR Spectroscopy

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological function as it dictates how the molecule can interact with its target, such as a receptor or enzyme binding site. The conformational preferences of this compound and its analogues are primarily governed by the rotational freedom around the single bonds within the ethanolamine side chain and the bond connecting this chain to the dichlorophenyl ring. The interplay of steric and electronic effects of the substituents influences the energetically favorable conformations.

X-ray Crystallography Insights

In another related compound, an aminebis(phenol) with dichlorinated phenol (B47542) moieties, the C-N bond lengths are in the range of 1.472(2) to 1.476(2) Å, and the C-Cl bond lengths are approximately 1.73 Å. nih.gov The sum of the C-N-C angles around the nitrogen atom is 337.7°, indicating a trigonal pyramidal geometry. nih.gov These metrical parameters from similar molecular frameworks provide a basis for understanding the bond lengths and angles expected in this compound.

NMR Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution, which is often more biologically relevant than the solid-state conformation observed in X-ray crystallography. nih.govauremn.org.br The analysis of coupling constants (J-values) between protons on adjacent carbon atoms in the ethanolamine chain can provide information about the dihedral angles and thus the preferred rotamers (rotational isomers). nih.govauremn.org.br

For flexible molecules like this compound, the observed NMR spectrum is typically an average of the spectra of all the rapidly interconverting conformers. nih.gov By using techniques such as variable temperature NMR, it is sometimes possible to "freeze out" individual conformers or at least alter their populations, allowing for a more detailed analysis. nih.gov Furthermore, the Nuclear Overhauser Effect (NOE), which measures the transfer of nuclear spin polarization from one nucleus to another through space, can provide information about the proximity of different atoms within the molecule, helping to define its three-dimensional structure in solution. mdpi.com

While specific NMR conformational studies for this compound were not found, general principles of conformational analysis of small organic molecules using NMR are well-established. nih.govauremn.org.br Quantum mechanical calculations are often used in conjunction with NMR data to model the different possible conformations and to estimate their relative energies and populations. nih.gov

Parameter Typical Value/Observation from Analogous Structures Significance
Dihedral Angle (Aryl-N)Expected to be non-planarMinimizes steric hindrance between the phenyl ring and the side chain.
Dihedral Angle (N-C-C-O)Can exist in gauche or anti conformationsInfluences the relative orientation of the amino and hydroxyl groups, which is critical for binding to biological targets.
C-N Bond Length~1.47 ÅStandard bond length for an sp3 carbon to a secondary amine.
C-Cl Bond Length~1.73 ÅStandard bond length for chlorine attached to an aromatic ring.
Geometry at NitrogenTrigonal pyramidalTypical for a secondary amine.

Enantiomeric Purity and Its Role in Specificity

Importance of Chirality in Biological Activity

Biological systems, such as enzymes and receptors, are themselves chiral, being composed of chiral building blocks like L-amino acids and D-sugars. This inherent chirality of biological targets leads to stereospecific interactions with chiral molecules. The three-dimensional arrangement of functional groups in one enantiomer may allow for a precise and high-affinity binding to a target, while the other enantiomer, with its different spatial arrangement, may bind poorly or not at all.

For example, in a study of l-amino alcohol derivatives as antifungal agents, it was found that only the compounds in the S-configuration exhibited antifungal activity. nih.gov This highlights the critical role of stereochemistry in the biological activity of this class of compounds. The specific three-dimensional orientation of the amino and alcohol groups, as well as the phenyl ring, is likely essential for a productive interaction with the target enzyme, CYP51. nih.gov

Methods for Determining Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating and quantifying the enantiomers of a chiral compound. nih.govnih.gov CSPs are themselves chiral and interact differently with the two enantiomers, leading to different retention times and thus their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of a broad range of compounds, including amino alcohols. nih.govnih.gov For instance, cellulose tris(3,5-dichlorophenylcarbamate) has been used as a CSP for the separation of chiral azole antifungals. rsc.org The 3,5-dichloro substitution on the phenylcarbamate moiety of the CSP is thought to play a key role in the chiral recognition mechanism through a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions. rsc.org Given the structural similarity, this type of CSP would be a prime candidate for the enantiomeric separation of this compound.

The development of a reliable method for chiral separation is a prerequisite for studying the biological activity of the individual enantiomers and for ensuring the quality and consistency of any potential therapeutic agent.

Enantiomer Expected Biological Activity Rationale
Eutomer (e.g., R or S)Higher affinity and/or efficacyThe specific 3D arrangement of functional groups allows for optimal interaction with the chiral binding site of the biological target.
Distomer (e.g., S or R)Lower affinity and/or efficacy, or inactiveThe mirror-image 3D arrangement of functional groups results in a suboptimal or non-productive interaction with the biological target.

Molecular Modeling and Computational Chemistry of 2 3,5 Dichlorophenyl Amino Ethan 1 Ol

Quantum Mechanical (QM) and Molecular Mechanical (MM) Approaches

Quantum and molecular mechanics are foundational computational techniques used to predict the behavior of molecules. While QM methods are based on the fundamental principles of quantum physics, MM methods use classical physics to model molecular systems, offering a balance between accuracy and computational cost.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a widely used tool in computational chemistry to determine molecular geometries, vibrational frequencies, and electronic properties. nih.gov For molecules containing a dichlorophenyl group, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to analyze their structural and spectroscopic data. iipseries.org

Studies on analogous dichlorophenyl compounds demonstrate that DFT can be used to calculate key electronic parameters. researchgate.netuotechnology.edu.iq The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as the energy gap between them indicates the chemical reactivity and kinetic stability of the molecule. redalyc.org Information regarding the charge density distribution and sites of chemical reactivity can be visualized by mapping the molecular electrostatic potential (MEP). nih.govresearchgate.net This analysis helps in predicting regions of the molecule that are prone to electrophilic or nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand charge delocalization and intramolecular interactions. researchgate.netresearchgate.net

While specific DFT studies on 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol are not widely published, the methodologies applied to structurally similar compounds provide a clear framework for how its electronic properties and reactivity can be computationally assessed.

Table 1: Representative DFT-Calculated Properties for Dichlorophenyl Analogs Note: This table is illustrative and compiled from data on various dichlorophenyl derivatives, not specifically this compound.

Computational Method Property Calculated Typical Finding Source
DFT (B3LYP/6-311++G(d,p)) HOMO-LUMO Energy Gap Indicates chemical reactivity and stability. redalyc.org
TD-DFT UV-Vis Absorption Wavelengths Prediction of electronic transitions (e.g., π→π*). researchgate.netresearchgate.net
DFT/NBO Charge Delocalization Energy Quantifies intramolecular donor-acceptor interactions. iipseries.orgresearchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying chemical reactions within large biological systems like enzymes. nih.gov In this approach, the region of interest, such as the enzyme's active site and the substrate, is treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. nih.govnih.gov

This dual-level approach allows for the detailed investigation of reaction mechanisms, including the geometry of transition states and reaction energetics, which would be computationally prohibitive with a full QM calculation. nih.gov For instance, QM/MM simulations have been successfully used to elucidate the hydroxylation mechanism of L-Tyrosine catalyzed by a heme-dependent enzyme, identifying the rate-limiting step of the reaction. nih.gov These simulations provide valuable insights into how a substrate like this compound might be positioned and catalytically transformed within an enzyme active site.

Although no specific QM/MM studies focused on this compound have been reported, the methodology is highly applicable. Such a study would involve building a model of the compound within a target enzyme's active site and simulating the enzymatic reaction to understand the catalytic mechanism at a molecular level.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to predict how a small molecule, such as this compound, might bind to a specific protein target.

Molecular docking simulations can predict the binding pose and estimate the binding affinity of a ligand to a protein. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a scoring function that approximates the binding free energy.

Table 2: Illustrative Molecular Docking Results for Analogous Compounds Note: This table presents hypothetical data based on typical findings from docking studies of similar small molecule inhibitors.

Target Protein Ligand Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical) Source
Kinase A Dichlorophenyl-containing inhibitor -9.5 Met, Leu, Val nih.gov
Protease B Dichlorophenyl-containing inhibitor -8.2 Gly, Ser, His acs.org

A critical part of molecular docking analysis is the detailed examination of the interactions between the ligand and the protein at the binding interface. These interactions are crucial for the stability of the ligand-protein complex.

Key interactions include:

Hydrogen Bonds: The ethan-1-ol and amino groups of this compound are capable of forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in a protein's active site. acs.org

Hydrophobic Interactions: The 3,5-dichlorophenyl ring can engage in hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

Aromatic Interactions: The dichlorophenyl ring can also participate in π-π stacking or T-shaped interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan. nih.gov The chlorine atoms can engage in halogen bonding or Cl–π interactions, which are recognized as significant for binding affinity. nih.gov

Analysis of these interactions provides a structural basis for the ligand's affinity and selectivity for a particular protein target.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov An MD simulation provides detailed information on the time-dependent behavior of a molecular system, including conformational changes and stability.

For a ligand-protein complex identified through docking, an MD simulation can be performed to assess the stability of the predicted binding pose over time. nih.govnih.gov The simulation tracks the movements of the ligand within the binding site and the conformational changes in the protein. This provides a more dynamic and realistic view of the binding event than the static picture offered by docking. Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein-ligand complex.

While specific MD simulation studies for this compound are not documented, this technique is a standard and essential step in modern computational drug discovery pipelines to validate docking results and understand the dynamic nature of ligand-protein interactions. nih.gov

Exploration of Compound Flexibility and Conformational Transitions

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and its ability to adopt different conformations. For this compound, molecular flexibility arises primarily from the rotation around single bonds in the ethan-1-ol chain and the bond connecting the amino group to the dichlorophenyl ring. Understanding the range of possible conformations and the energy required to transition between them is crucial for predicting how the molecule might interact with a biological receptor. nih.gov

Computational techniques such as conformational searches and molecular dynamics (MD) simulations are employed to explore this flexibility. youtube.comyoutube.com Conformational search algorithms systematically or stochastically rotate the flexible bonds to generate a wide array of possible 3D structures. acs.orgconflex.net Each generated conformer is then subjected to energy minimization to find a stable, low-energy state. youtube.com The result is an ensemble of conformers, each with a calculated relative energy, providing a map of the molecule's conformational landscape. nih.gov

Molecular dynamics simulations offer a more dynamic view, simulating the movement of atoms over time by solving Newton's equations of motion. nih.govyoutube.com This method can reveal not only the stable conformations but also the pathways and energy barriers for transitions between them, providing a more complete picture of the molecule's dynamic behavior in different environments (e.g., in a vacuum or in a solvent). acs.org

Table 1: Representative Conformational Analysis Data for this compound This table is illustrative and represents the type of data generated from a typical conformational search analysis.

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angle 1 (C-C-N-C)Key Dihedral Angle 2 (O-C-C-N)Population (%) at 298K
Conf_010.00178.5°-65.2°45.2
Conf_020.85-179.1°68.4°21.3
Conf_031.5060.3°-63.1°8.9
Conf_042.10-62.5°175.0°3.6

Characterization of Ligand-Receptor Complex Stability

A central goal of molecular modeling is to predict how strongly a ligand, such as this compound, will bind to a target receptor. nih.gov The stability of the ligand-receptor complex is quantified by the binding free energy (ΔG_bind). A more negative value of ΔG_bind indicates a more stable complex and higher binding affinity. nih.govpnas.org

Various computational methods are used to estimate binding free energy. aps.org These range from computationally intensive but rigorous approaches like free energy perturbation (FEP) and thermodynamic integration (TI) to more approximate but faster methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Linear Interaction Energy (LIE) methods. pnas.orgnih.govfrontiersin.org

The MM/GBSA method, for instance, calculates the binding free energy by combining the molecular mechanics energy in the gas phase with solvation free energies. nih.gov This approach allows the total energy to be broken down into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation effects. rsc.orgacs.org This decomposition is invaluable for understanding the key drivers of binding and for guiding the optimization of the ligand's structure to improve affinity. rsc.org

Table 2: Example of Binding Free Energy Decomposition for a Hypothetical Complex This table illustrates the typical components calculated in an MM/GBSA analysis for the binding of this compound to a receptor.

Energy ComponentCalculated Value (kcal/mol)Description
ΔE_vdw (van der Waals)-35.8Favorable shape complementarity and dispersion forces.
ΔE_elec (Electrostatic)-20.5Favorable interactions from hydrogen bonds and polar contacts.
ΔG_polar (Polar Solvation)+42.1Unfavorable energy from desolvating polar groups upon binding.
ΔG_nonpolar (Nonpolar Solvation)-4.7Favorable energy from the hydrophobic effect.
ΔG_bind (Total Binding Free Energy)-18.9Overall predicted binding affinity (excluding entropy).

Virtual Screening and Ligand-Based Drug Design Methodologies

When the 3D structure of a biological target is unknown, drug design efforts can be guided by the principle that molecules with similar structures or properties are likely to have similar biological activities. youtube.com Ligand-based methods use the information from one or more known active molecules, such as this compound, to find or design new ones. nih.gov

Pharmacophore Modeling and Similarity Searching

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific target. researchgate.netijrpr.comnih.gov By analyzing the structure of this compound, a pharmacophore model can be constructed that spatially defines these key features. nih.gov

This model then serves as a 3D query for virtual screening of large chemical databases. nih.gov The search identifies other molecules that, despite potentially having different chemical scaffolds, present the same pharmacophoric features in the correct 3D arrangement. dovepress.com This approach is a powerful tool for scaffold hopping—finding new core structures that retain the desired biological activity. nih.govdovepress.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can also be built from these pharmacophore alignments to predict the activity of new compounds. researchgate.netnih.govnih.gov

Table 3: Pharmacophoric Features of this compound This table outlines the key chemical features of the molecule that would be used to construct a pharmacophore model.

Feature TypeMolecular GroupPotential Interaction
Hydrogen Bond DonorHydroxyl (-OH) groupDonating a proton to an acceptor on the receptor.
Hydrogen Bond DonorSecondary Amine (-NH-)Donating a proton to an acceptor on the receptor.
Hydrogen Bond AcceptorHydroxyl (-OH) groupAccepting a proton from a donor on the receptor.
Aromatic RingDichlorophenyl ringPi-pi stacking or cation-pi interactions.
Hydrophobic/Halogen FeatureChlorine atomsHydrophobic interactions or halogen bonding.

De Novo Design Strategies for Novel Analogues

De novo design refers to the computational creation of novel molecular structures "from scratch". acs.orgnumberanalytics.comacs.org These methods aim to build new molecules that are optimized to fit the constraints of a pharmacophore model or a receptor binding site. numberanalytics.comnih.gov Common strategies include:

Fragment-based growing: Starting with a core fragment of this compound, algorithms can systematically add new chemical groups from a library of fragments to "grow" a complete molecule that satisfies the desired properties. acs.org

Fragment linking: Two or more fragments that are known to bind in different sub-pockets of a receptor can be computationally connected with a suitable linker to create a single, more potent molecule. acs.org

Generative models: More recently, deep learning and artificial intelligence methods, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), are being used to generate novel chemical structures with desired properties, learning from vast databases of existing molecules. nih.govdrugdiscoverynews.com

These strategies allow for the exploration of vast regions of chemical space to identify novel analogues of this compound with potentially improved potency, selectivity, or other pharmacokinetic properties. youtube.com

Table 4: Conceptual Analogues from De Novo Design Strategies This table provides a conceptual overview of how novel analogues might be designed based on this compound.

Analogue ConceptDesign StrategyRationale for Modification
Replace dichlorophenyl with a different halogenated or non-halogenated aromatic ringFragment-based replacementTo explore different aromatic interactions and modulate lipophilicity.
Extend the ethanolamine (B43304) chain with an additional carbon or functional groupFragment-based growingTo access a new sub-pocket in the binding site or alter flexibility.
Incorporate the ethanolamine moiety into a rigid ring system (e.g., piperidine)Scaffold hopping / Generative modelTo reduce conformational flexibility and potentially increase binding affinity by lowering the entropic penalty.
Methylate the secondary amineSpecific modificationTo remove a hydrogen bond donor and assess its importance for activity.

Chemical Derivatization and Analogue Design Strategies

Synthesis of Functionalized Derivatives for Probe Development

The development of chemical probes is essential for elucidating the biological mechanisms of action of a compound. By attaching specific functional groups, the parent molecule can be transformed into a tool for tracking, imaging, and identifying molecular interactions within a biological system.

The attachment of reporter groups, such as fluorophores, allows for the visualization and quantification of the molecule's distribution and interactions through spectroscopic methods. nih.gov The synthesis of such probes often involves the covalent linkage of a fluorescent moiety to a reactive site on the molecule of interest. For 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol, both the secondary amine and the primary hydroxyl group are suitable handles for derivatization.

For instance, the amine group can be reacted with an isothiocyanate-functionalized fluorophore to form a stable thiourea (B124793) linkage. nih.gov Alternatively, the hydroxyl group could be esterified with a carboxylic acid-bearing fluorescent tag. The choice of reporter group depends on the specific application, considering factors like quantum yield, excitation and emission wavelengths, and environmental sensitivity. nih.gov

Table 1: Examples of Reporter Groups for Spectroscopic Probes

Reporter Group ClassExample CompoundLinkage Chemistry Example
FluoreneFluorenyl-isothiocyanateReaction with the amine group of the core molecule. nih.gov
BINOL DerivativesBINOL-aldehydeSchiff base formation with the amine group. nih.gov
CoumarinCoumarin-carboxylic acidEsterification with the hydroxyl group.
RhodamineRhodamine B isothiocyanateReaction with the amine group to form a thiourea.

These derivatization strategies yield fluorescent probes that can be used in techniques like fluorescence microscopy to study cellular uptake or in fluorescence polarization assays to quantify binding to target proteins.

To identify the specific protein targets of a small molecule, covalent labeling strategies such as photoaffinity labeling (PAL) are widely employed. nih.gov This technique uses a probe equipped with a photoreactive group that, upon irradiation with UV light, forms a highly reactive species that covalently bonds to nearby proteins. nih.gov The probe also typically contains a reporter tag, like biotin (B1667282), for subsequent enrichment and identification of the cross-linked proteins. universiteitleiden.nl

Designing a photoaffinity probe based on this compound would involve introducing a photoreactive moiety and a purification handle. The general design of such probes incorporates three key features: the specificity unit (the parent molecule), a photoreactive group, and a reporter tag. nih.gov

Key Components of a Photoaffinity Probe:

Specificity Unit: The this compound scaffold, which provides the binding affinity to the target protein.

Photoreactive Group: A group like a diazirine, benzophenone, or aryl azide (B81097) that becomes reactive upon light activation. nih.govnih.gov These can be incorporated by synthesizing an analogue with the photoreactive group attached, often via a linker, to a non-critical position on the parent molecule.

Reporter Tag: A tag such as biotin or an alkyne group (for click chemistry) that allows for the isolation of the probe-protein adducts for analysis by mass spectrometry. universiteitleiden.nl

Proximity biotinylation is another method for mapping protein-protein interactions, where an enzyme fused to a protein of interest biotinylates nearby proteins. nih.gov While distinct from PAL, it underscores the importance of biotin as a tool for mapping interaction networks. nih.govnih.gov

Incorporation into Hybrid Molecules for Multi-Target Approaches

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single molecule with multiple biological activities. nih.govnih.gov This approach can lead to compounds with enhanced efficacy, improved pharmacokinetic profiles, and the potential to overcome drug resistance. nih.govelsevier.com

The structure of this compound can serve as one of the pharmacophoric units in a hybrid molecule. The secondary amine or primary alcohol can be used as a point of attachment to link to another pharmacophore, either directly or through a chemical spacer. nih.gov The selection of the second pharmacophore is guided by the desired therapeutic goal, aiming to combine complementary mechanisms of action.

Table 2: Potential Pharmacophores for Hybridization

Pharmacophore ClassExample PharmacophorePotential Therapeutic AreaRationale for Hybridization
ThiazolidinedionesThiazolidine-2,4-dioneAnticancer mdpi.comCombining cytotoxic mechanisms. researchgate.net
1,2,4-Triazoles5-(3,5-dinitrophenyl)-4H-1,2,4-triazoleAntimycobacterial nih.govTargeting multiple pathways in infectious agents.
Fluorenylcarboxamides[(Dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamideCNS Disorders nih.govModulating multiple receptor systems.
Imidazo[1,2-a]pyridinesImidazo[1,2-a]pyridine-3-carboxamideAnti-tubercular mdpi.comOvercoming drug resistance mechanisms. mdpi.com

The design and synthesis of such hybrids require careful consideration of the linker, as its length and chemical nature can significantly impact the activity of the individual pharmacophores. nih.gov

Structure-Guided Analogue Design Based on Mechanistic Insights

Structure-guided design utilizes detailed structural information about a ligand-target complex, often obtained from X-ray crystallography or computational modeling, to design new analogues with improved properties. This approach, combined with Structure-Activity Relationship (SAR) studies, allows for rational modifications to a lead compound to enhance potency, selectivity, or metabolic stability. nih.gov

In the absence of a known protein target for this compound, initial SAR studies would involve systematically modifying different parts of the molecule and evaluating the effect on biological activity. mdpi.com

Table 3: Strategies for Analogue Design Based on SAR

Molecular Region for ModificationProposed ModificationRationale / Potential Impact
Dichlorophenyl Ring Vary position and number of halogen substituents (e.g., 2,3-dichloro, 3,4-dichloro). mdpi.comOptimize binding pocket interactions and electronic properties.
Introduce other electron-withdrawing groups (e.g., -CF3, -NO2). nih.govmdpi.comModulate pKa and hydrogen bonding capacity.
Ethanolamine (B43304) Side Chain Alter the length of the alkyl chain (e.g., propanolamine).Probe the spatial requirements of the binding site.
Introduce stereochemistry at the chiral center.Investigate enantioselective binding to the target.
Amino Group Substitute the N-hydrogen with small alkyl groups (e.g., N-methyl).Assess the importance of the N-H as a hydrogen bond donor. nih.gov
Incorporate the nitrogen into a heterocyclic ring (e.g., piperazine). nih.govConstrain the conformation and explore new interactions.

These systematic modifications help to build a comprehensive SAR profile, which provides critical insights into the key molecular features required for activity. This knowledge can then be used to design more potent and selective analogues. For example, studies on other scaffolds have shown that the presence and position of specific substituents, such as chloro or trifluoromethyl groups, can be crucial for biological activity. nih.govmdpi.com

Analytical Methodologies for Structural and Mechanistic Elucidation in Research

Advanced Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal provides information about the electronic environment of the protons, while the splitting pattern (multiplicity), governed by spin-spin coupling, reveals the number of adjacent protons. For this compound, one would expect distinct signals for the aromatic protons, the methine (CH) proton, the methylene (B1212753) (CH₂) protons, and the protons of the amine (NH) and hydroxyl (OH) groups. The integration of these signals confirms the ratio of protons in each environment.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

While specific experimental data for this compound is not widely available in published literature, the expected NMR data can be predicted based on its structure.

Interactive Data Table: Expected ¹H and ¹³C NMR Data for this compound

Nucleus Position Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹HAromatic H (C2', C6')~6.5-7.0Doublet (d) or Multiplet (m)Protons ortho to the amino group, likely shifted upfield.
¹HAromatic H (C4')~6.5-7.0Triplet (t) or Multiplet (m)Proton para to the amino group.
¹HMethine H (C2)~4.0-4.5Multiplet (m)Proton attached to the carbon bearing the amino group.
¹HMethylene H (C1)~3.5-4.0Multiplet (m)Protons adjacent to the hydroxyl group.
¹HAmine H (NH)VariableBroad Singlet (br s)Chemical shift is concentration and solvent dependent.
¹HHydroxyl H (OH)VariableBroad Singlet (br s)Chemical shift is concentration and solvent dependent.
¹³CAromatic C (C1')~140-150Singlet (s)Carbon attached to the amino group.
¹³CAromatic C (C3', C5')~130-140Singlet (s)Carbons bearing the chlorine atoms.
¹³CAromatic C (C2', C4', C6')~110-125Doublet (d) in coupled spectraAromatic CH carbons.
¹³CMethine C (C2)~50-60Doublet (d) in coupled spectraCarbon attached to the amino group.
¹³CMethylene C (C1)~60-70Triplet (t) in coupled spectraCarbon attached to the hydroxyl group.

Note: The table presents predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₈H₉Cl₂NO, the expected monoisotopic mass is approximately 205.0061 Da.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The presence of two chlorine atoms would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺), with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. The subsequent fragmentation of the molecular ion provides a unique fingerprint that helps

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating it from any impurities or related substances. The method's high resolution and sensitivity make it ideal for quantifying the compound and ensuring it meets required specifications.

A typical HPLC method for the analysis of aromatic amino alcohols involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer can be adjusted to optimize the retention and peak shape of the amino alcohol. For instance, a slightly acidic mobile phase can ensure the amine group is protonated, leading to better interaction with the stationary phase and improved chromatographic performance.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for similar aromatic amines and alcohols provide a strong basis for method development. For example, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective in separating the main compound from both more and less polar impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the dichlorophenyl group exhibits strong absorbance. The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis of Aromatic Amino Alcohols

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

This table represents a typical starting point for method development for the analysis of compounds like this compound, based on common practices for similar chemical structures.

Chiral Chromatography for Enantiomeric Resolution and Quantification

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl and amino groups, it exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers. This is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the resolution of various chiral compounds, including amino alcohols. The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector on the stationary phase.

For the enantiomeric resolution of amino alcohols, normal-phase, reversed-phase, or polar organic modes can be employed. The choice of the mobile phase is critical for achieving good separation. In normal-phase chromatography, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326) is common. In reversed-phase mode, mixtures of water or buffer with acetonitrile or methanol are used. The addition of small amounts of acidic or basic modifiers to the mobile phase can sometimes improve the resolution and peak shape by influencing the ionization state of the amino and hydroxyl groups. The resolution factor (Rs) is a key parameter used to quantify the degree of separation between the two enantiomer peaks, with a value of 1.5 or greater indicating baseline separation.

Table 2: Illustrative Chiral HPLC Conditions for Separation of Amino Alcohol Enantiomers

ParameterCondition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Expected Outcome Separation of the two enantiomers with a resolution (Rs) > 1.5

This table provides an example of typical conditions used for the chiral separation of amino alcohols. The specific conditions for this compound would require experimental optimization.

Q & A

Q. What are the standard synthetic routes for 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol?

The synthesis typically involves reductive amination or nucleophilic substitution. A common method starts with 3,5-dichloroaniline reacting with ethylene oxide or its derivatives under alkaline conditions. For example, condensation of 3,5-dichloroaniline with 2-chloroethanol in the presence of a base (e.g., KOH) yields the target compound after purification. Alternative routes include catalytic hydrogenation of intermediates like nitro derivatives .

Q. How is structural characterization performed for this compound?

Post-synthesis, structural confirmation employs:

  • FT-IR Spectroscopy : To identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹, O–H stretch at ~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 220.03 [M+H]⁺ for C₈H₉Cl₂N₂O) .
  • NMR : ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm) and ethanolamine backbone signals (δ 3.5–4.0 ppm for CH₂ groups) .

Q. What biological activities are associated with this compound?

Preliminary studies indicate potential antimicrobial and anti-inflammatory properties. For instance, derivatives of dichlorophenyl ethanolamines have shown inhibitory effects on bacterial growth (e.g., Staphylococcus aureus) and modulation of cytokine production in in vitro models .

Advanced Research Questions

Q. How do substitution patterns on the phenyl ring influence reactivity and bioactivity?

The 3,5-dichloro configuration enhances electron-withdrawing effects, increasing electrophilicity for nucleophilic substitutions. Compared to 2,4-dichloro analogs, the 3,5-substitution reduces steric hindrance, improving binding to biological targets like enzymes or receptors. Computational studies (e.g., molecular docking) reveal that chlorine positions affect hydrogen bonding with active sites, altering potency .

Q. What methodological challenges arise in optimizing synthesis yield, and how are they addressed?

Key challenges include:

  • Byproduct Formation : Competing reactions (e.g., over-alkylation) reduce purity. Mitigation involves controlled stoichiometry and low-temperature conditions .
  • Low Solubility : Polar aprotic solvents (e.g., DMF) improve reactant miscibility.
  • Scale-Up Issues : Continuous flow reactors enhance reproducibility and yield compared to batch methods .

Q. How can contradictory results in biological activity studies be resolved?

Contradictions often stem from:

  • Varied Assay Conditions : pH, temperature, or solvent (e.g., DMSO concentration) affect compound stability. Standardizing protocols (e.g., ISO guidelines) ensures reproducibility .
  • Impurity Interference : HPLC or LC-MS purity checks (>95%) are critical before bioassays .
  • Target Selectivity : Use isogenic cell lines or knock-out models to confirm target-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.